molecular formula C16H17N5O3 B7463967 N-[3-(benzimidazol-1-yl)propyl]-2-(2,4-dioxopyrimidin-1-yl)acetamide

N-[3-(benzimidazol-1-yl)propyl]-2-(2,4-dioxopyrimidin-1-yl)acetamide

Cat. No. B7463967
M. Wt: 327.34 g/mol
InChI Key: NKMHEACWQWPHAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(benzimidazol-1-yl)propyl]-2-(2,4-dioxopyrimidin-1-yl)acetamide, also known as BIX-01294, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in epigenetic research. BIX-01294 is a small molecule inhibitor that selectively targets and inhibits the activity of histone lysine methyltransferase G9a, which is responsible for the methylation of histone H3 at lysine 9 (H3K9).

Mechanism of Action

N-[3-(benzimidazol-1-yl)propyl]-2-(2,4-dioxopyrimidin-1-yl)acetamide selectively inhibits the activity of G9a, which is responsible for the methylation of H3K9. The inhibition of G9a activity by this compound leads to a decrease in H3K9 methylation, which in turn results in the reactivation of silenced genes. The mechanism of action of this compound has been extensively studied and confirmed by various biochemical and biophysical techniques.
Biochemical and Physiological Effects:
The inhibition of G9a activity by this compound has been shown to induce the re-expression of silenced genes in cancer cells, suggesting its potential use in cancer therapy. This compound has also been shown to promote the differentiation of embryonic stem cells into various cell types. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[3-(benzimidazol-1-yl)propyl]-2-(2,4-dioxopyrimidin-1-yl)acetamide is its selectivity for G9a, which minimizes off-target effects. This compound is also a small molecule inhibitor, which allows for easy delivery into cells and tissues. However, this compound has limited solubility in aqueous solutions, which can affect its bioavailability and efficacy. In addition, the long-term effects of this compound on cellular processes and organismal development are still unknown.

Future Directions

N-[3-(benzimidazol-1-yl)propyl]-2-(2,4-dioxopyrimidin-1-yl)acetamide has opened up new avenues of research in the field of epigenetics, and its potential applications in cancer therapy and regenerative medicine are still being explored. Future research could focus on the development of more potent and selective G9a inhibitors, the identification of novel epigenetic targets for this compound, and the investigation of the long-term effects of this compound on cellular processes and organismal development.

Synthesis Methods

The synthesis of N-[3-(benzimidazol-1-yl)propyl]-2-(2,4-dioxopyrimidin-1-yl)acetamide involves the reaction of 2,4-dioxopyrimidine-1-acetic acid with 1-(benzimidazol-1-yl)-3-chloropropane in the presence of triethylamine and N,N-dimethylformamide. The reaction mixture is then purified by column chromatography to obtain the pure this compound compound.

Scientific Research Applications

N-[3-(benzimidazol-1-yl)propyl]-2-(2,4-dioxopyrimidin-1-yl)acetamide has been extensively used in epigenetic research as a tool to study the role of histone lysine methylation in gene expression and cellular differentiation. The inhibition of G9a activity by this compound has been shown to induce the re-expression of silenced genes in cancer cells, suggesting its potential use in cancer therapy. This compound has also been used to investigate the role of H3K9 methylation in the development of embryonic stem cells and the differentiation of various cell types.

properties

IUPAC Name

N-[3-(benzimidazol-1-yl)propyl]-2-(2,4-dioxopyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3/c22-14-6-9-20(16(24)19-14)10-15(23)17-7-3-8-21-11-18-12-4-1-2-5-13(12)21/h1-2,4-6,9,11H,3,7-8,10H2,(H,17,23)(H,19,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKMHEACWQWPHAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CCCNC(=O)CN3C=CC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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